molecular formula C22H17FN4 B7757256 MFCD02366940

MFCD02366940

Cat. No.: B7757256
M. Wt: 356.4 g/mol
InChI Key: WSRXXOKBOGAAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02366940 involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method involves the reaction of dimethylbiguanide with carbon dots, which results in the formation of this compound. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This often includes the use of large-scale reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The process may also involve additional purification steps to remove any impurities that could affect the compound’s performance in its intended applications .

Chemical Reactions Analysis

Types of Reactions

MFCD02366940 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of oxidized derivatives with enhanced photoluminescent properties, while reduction reactions can yield reduced forms with different chemical characteristics .

Scientific Research Applications

MFCD02366940 has a wide range of scientific research applications, making it a valuable compound in various fields:

Mechanism of Action

The mechanism by which MFCD02366940 exerts its effects involves its interaction with cellular components and the induction of oxidative stress. The compound’s photoluminescent properties allow it to generate reactive oxygen species (ROS) upon exposure to light, leading to DNA damage and cell cycle arrest in cancer cells. This process ultimately results in apoptosis, making this compound a promising candidate for cancer therapy .

Comparison with Similar Compounds

MFCD02366940 can be compared with other similar compounds based on its chemical structure and properties:

Properties

IUPAC Name

11-(4-fluoroanilino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4/c23-14-9-11-15(12-10-14)25-21-17-6-2-1-5-16(17)18(13-24)22-26-19-7-3-4-8-20(19)27(21)22/h3-4,7-12,25H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRXXOKBOGAAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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